N-methyl-N-phenyl-1-naphthamide
Description
N-methyl-N-phenyl-1-naphthamide is a naphthalene-derived amide featuring a methyl and a phenyl group attached to the nitrogen atom of the carboxamide moiety. The compound’s core structure consists of a naphthalene ring system (10 π-electrons) linked to a substituted amide group, which influences its physicochemical properties, such as solubility, stability, and reactivity. Naphthamides are widely studied for applications in organic synthesis, agrochemicals, and pharmaceuticals due to their aromaticity and functional versatility .
Properties
Molecular Formula |
C18H15NO |
|---|---|
Molecular Weight |
261.324 |
IUPAC Name |
N-methyl-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H15NO/c1-19(15-10-3-2-4-11-15)18(20)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3 |
InChI Key |
VJBPLODKCOYLQQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares N-methyl-N-phenyl-1-naphthamide with structurally related naphthamide derivatives, focusing on molecular features, substituent effects, and inferred properties.
N-(2-hydroxyphenyl)-1-naphthamide
- Molecular Formula: C₁₇H₁₃NO₂ (MW: 263.29 g/mol) .
- Key Features : The 2-hydroxyphenyl substituent introduces a polar hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility compared to the methyl/phenyl groups in the target compound. This structural modification likely increases reactivity in electrophilic substitution reactions.
- Applications : Hydroxyl-containing naphthamides are often used as intermediates in dye synthesis or bioactive molecules due to their redox activity .
N-(2-ethyl-6-methylphenyl)-1-naphthamide
- Molecular Formula: C₂₀H₁₉NO (MW: 289.37 g/mol) .
- Key Features : The 2-ethyl-6-methylphenyl group adds steric bulk and lipophilicity (predicted logP > 4.5), making this compound less polar than this compound. The ethyl and methyl groups may stabilize the amide bond against hydrolysis.
- Applications : Such alkyl-substituted derivatives are common in polymer stabilizers or hydrophobic coatings .
2-ethoxy-N-(2-fluorophenyl)-1-naphthamide
- Molecular Formula: C₁₉H₁₆FNO₂ (MW: 309.33 g/mol) .
- Key Features : The 2-ethoxy and 2-fluorophenyl groups introduce electron-withdrawing effects (fluorine) and ether-based solubility. The ethoxy group may enhance metabolic stability compared to the methyl group in the target compound.
- Applications : Fluorinated naphthamides are explored in medicinal chemistry for their enhanced bioavailability and resistance to enzymatic degradation .
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted logP* |
|---|---|---|---|---|
| This compound | C₁₈H₁₅NO | 261.32 | Methyl, phenyl | ~3.8 |
| N-(2-hydroxyphenyl)-1-naphthamide | C₁₇H₁₃NO₂ | 263.29 | 2-hydroxyphenyl | ~2.5 |
| N-(2-ethyl-6-methylphenyl)-1-naphthamide | C₂₀H₁₉NO | 289.37 | 2-ethyl, 6-methylphenyl | ~4.7 |
| 2-ethoxy-N-(2-fluorophenyl)-1-naphthamide | C₁₉H₁₆FNO₂ | 309.33 | 2-ethoxy, 2-fluorophenyl | ~3.9 |
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Research Implications and Limitations
While the provided evidence lacks direct data on this compound, comparisons with structural analogs highlight critical trends:
- Electron-donating groups (e.g., methyl, ethyl) increase lipophilicity and steric hindrance, favoring applications in materials science.
- Electron-withdrawing groups (e.g., fluorine, hydroxyl) enhance polarity and reactivity, making these derivatives suitable for pharmaceutical design .
- Limitations : Experimental validation (e.g., solubility, stability assays) is required to confirm inferred properties.
This analysis underscores the importance of substituent engineering in tailoring naphthamides for specific industrial or scientific purposes. Future studies should prioritize synthesizing and characterizing this compound to expand its utility.
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